molecular formula C7H15NOS B1264289 6-Methylthiohexanaldoxime

6-Methylthiohexanaldoxime

Cat. No.: B1264289
M. Wt: 161.27 g/mol
InChI Key: OKKDZUZMZMLOGY-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methylthiohexanaldoxime is a critical intermediate in the biosynthesis of aliphatic glucosinolates, a class of sulfur-rich secondary metabolites in plants. These compounds are pivotal for plant defense against herbivores and pathogens . The enzyme cytochrome P450 CYP79F1 in Arabidopsis thaliana catalyzes the conversion of trihomomethionine (a chain-elongated methionine derivative) into this compound . This aldoxime serves as a precursor for 6-methylthiohexyl glucosinolate (KEGG ID: C17250), which contributes to pest resistance and ecological interactions . Its structural features, including a six-carbon backbone with a terminal methylthio (-SCH₃) group and an aldoxime (-CH=N-OH) functional group, distinguish it from shorter or longer homologs in the same biochemical pathway.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

(NE)-N-(6-methylsulfanylhexylidene)hydroxylamine

InChI

InChI=1S/C7H15NOS/c1-10-7-5-3-2-4-6-8-9/h6,9H,2-5,7H2,1H3/b8-6+

InChI Key

OKKDZUZMZMLOGY-SOFGYWHQSA-N

Isomeric SMILES

CSCCCCC/C=N/O

Canonical SMILES

CSCCCCCC=NO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Aldoxime Series

6-Methylthiohexanaldoxime belongs to a homologous series of methylthioaldoximes, which differ in carbon chain length:

  • 5-Methylthiopentanaldoxime : Derived from dihomomethionine via CYP79F1, featuring a five-carbon chain .
  • 7-Methylthioheptanaldoxime : Produced from tetrahomomethionine, with a seven-carbon chain .

The incremental increase in chain length influences physical properties such as volatility and polarity, which are critical for analytical differentiation and biological activity.

Analytical Differentiation via GC-MS

Gas chromatography-mass spectrometry (GC-MS) reveals distinct retention times and fragmentation patterns for these aldoximes:

Table 1: GC-MS Retention Times and Fragmentation Patterns

Compound E/Z Isomer Retention Times (min) Key m/z Peaks References
5-Methylthiopentanaldoxime 14.3 (E), 14.8 (Z) 130, 129, 113, 82, 61
This compound 17.1 (E), 17.6 (Z) 144, 143, 98, 96, 69

The longer carbon chain of this compound results in higher retention times compared to 5-methylthiopentanaldoxime. Its mass spectrum includes prominent peaks at m/z 144 (molecular ion) and 143 (M-1), reflecting the loss of a hydrogen atom, while shorter homologs exhibit lower molecular ions (e.g., m/z 130 for 5-methylthiopentanaldoxime) .

Functional and Ecological Implications

The chain length of aldoximes directly impacts the biological activity of resulting glucosinolates. For example:

  • This compound-derived glucosinolates are associated with enhanced pest resistance in Arabidopsis due to their hydrolysis products (e.g., isothiocyanates), which deter herbivores .
  • Shorter-chain homologs (e.g., from 5-methylthiopentanaldoxime) may exhibit different toxicity profiles or target specific pests, highlighting the adaptive value of structural diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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